molecular formula C10H20O2 B14405833 Methyl 2-ethyl-3,3-dimethylpentanoate CAS No. 88246-55-3

Methyl 2-ethyl-3,3-dimethylpentanoate

Cat. No.: B14405833
CAS No.: 88246-55-3
M. Wt: 172.26 g/mol
InChI Key: FRQTXBSAJIUYJF-UHFFFAOYSA-N
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Description

Methyl 2-ethyl-3,3-dimethylpentanoate is an organic compound belonging to the ester family. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This compound is characterized by its branched structure, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-ethyl-3,3-dimethylpentanoate can be synthesized through esterification reactions. One common method involves the reaction of 2-ethyl-3,3-dimethylpentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethyl-3,3-dimethylpentanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its corresponding acid and alcohol.

    Reduction: The ester can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, typically in the presence of a catalyst like sodium methoxide.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride (LiAlH4), dry ether.

    Transesterification: Sodium methoxide, methanol or other alcohols.

Major Products Formed

    Hydrolysis: 2-ethyl-3,3-dimethylpentanoic acid and methanol.

    Reduction: 2-ethyl-3,3-dimethylpentanol.

    Transesterification: New ester and methanol.

Scientific Research Applications

Methyl 2-ethyl-3,3-dimethylpentanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug formulation and delivery.

    Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of methyl 2-ethyl-3,3-dimethylpentanoate depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary based on the context of its use and the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,3-dimethylpentanoate
  • Ethyl 2-ethyl-3,3-dimethylpentanoate
  • Methyl 2-ethyl-3-methylpentanoate

Uniqueness

Methyl 2-ethyl-3,3-dimethylpentanoate is unique due to its specific branched structure, which influences its reactivity and physical properties. This structural uniqueness can lead to different interactions and applications compared to its similar compounds.

Properties

CAS No.

88246-55-3

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

methyl 2-ethyl-3,3-dimethylpentanoate

InChI

InChI=1S/C10H20O2/c1-6-8(9(11)12-5)10(3,4)7-2/h8H,6-7H2,1-5H3

InChI Key

FRQTXBSAJIUYJF-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OC)C(C)(C)CC

Origin of Product

United States

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